7-(S)-Buprenorphine

Description

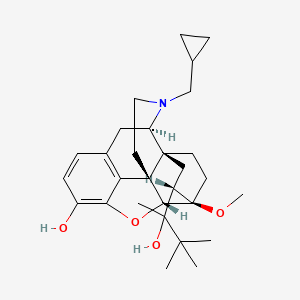

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H41NO4 |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

(1S,2S,6R,14R,15R,16S)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21+,24+,26?,27+,28-,29+/m0/s1 |

InChI Key |

RMRJXGBAOAMLHD-LXXVBGBFSA-N |

Isomeric SMILES |

CC(C)(C)C(C)([C@@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |

Origin of Product |

United States |

Origin and Relationship Within the Opioid Compound Family

7-(S)-Buprenorphine, a potent semi-synthetic opioid, holds a significant position within the family of opioid compounds. Its origin can be traced back to thebaine, a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). nih.gov Thebaine serves as a crucial starting material for the synthesis of numerous semi-synthetic opioids, including buprenorphine. google.com The process involves a series of complex chemical reactions to modify the thebaine structure, ultimately yielding the buprenorphine molecule. google.comalmacgroup.com

Buprenorphine is chemically classified as a 6,14-ethanomorphinan derivative. google.com Its full chemical name is (2S)-2-[17-(Cyclopropylmethyl)-4,5α-epoxy-3-hydroxy-6-methoxy-6α,14-ethano-14α-morphinan-7α-yl]-3,3-dimethylbutan-2-ol. sublocade.comfda.gov Within the opioid family, buprenorphine is distinguished by its unique pharmacological profile. It acts as a partial agonist at the mu-opioid receptor (μOR) and an antagonist at the kappa-opioid receptor (κOR). pfizer.comnih.govdrugbank.com This dual action differentiates it from full opioid agonists like morphine and heroin. drugbank.comnih.gov Its high affinity for the μ-opioid receptor, coupled with its slow dissociation rate, contributes to its long duration of action. pfizer.comdrugbank.com

The development of buprenorphine was part of a broader scientific effort to create potent analgesics with a more favorable profile compared to existing opioids. Its semi-synthetic nature allows for precise structural modifications that influence its interaction with opioid receptors. nih.gov

Stereochemical Significance of the 7 S Configuration

The stereochemistry of the buprenorphine molecule, particularly the configuration at the C7 position, is of paramount importance to its biological activity. The designation "7-(S)" refers to the specific spatial arrangement of the substituent at this chiral center. google.compfizer.com This particular stereoisomer is the one used in the clinically available form of buprenorphine.

The significance of the 7-(S) configuration lies in its influence on the compound's interaction with opioid receptors. Research has demonstrated that different stereoisomers of buprenorphine and its analogues can exhibit varied potencies and activities. google.com The precise three-dimensional shape of the 7-(S) isomer is critical for its characteristic high-affinity binding to the μ-opioid receptor and its partial agonist activity. nih.gov

Molecular modeling and simulation studies have provided insights into the structural basis of buprenorphine's interaction with the μOR. The 2-hydroxy-3,3-dimethylbutan-2-yl group at the C7 position, with its specific (S) configuration, engages in key interactions within the receptor's binding pocket. nih.gov These interactions, along with those of other parts of the molecule like the cyclopropyl (B3062369) group, contribute to the unique pharmacological profile of 7-(S)-buprenorphine. nih.gov The synthesis of specific stereoisomers, including the 7-(S) configuration, often requires sophisticated chemical methods to control the stereochemical outcome of the reactions. google.comgoogle.com

Molecular and Cellular Pharmacology of 7 S Buprenorphine

Opioid Receptor Binding Affinity and Selectivity Profiles

The binding affinity of a ligand for a receptor describes the strength of the interaction between the two. This is typically determined through competitive radioligand binding assays using cell membranes expressing specific recombinant human or rodent opioid receptors. The affinity is quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a stronger binding interaction. The studies referenced demonstrate that 7-(S)-Buprenorphine possesses a high-affinity, multi-receptor binding profile, with a notable preference for the MOR and KOR over the DOR.

| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) | Nociceptin (B549756) Receptor (NOP) |

|---|---|---|---|---|

| This compound | 0.15 - 0.41 | 0.24 - 1.6 | 4.9 - 18.5 | 1.1 - 2.1 |

| Buprenorphine | 0.21 - 0.80 | 0.33 - 2.6 | 5.3 - 16.6 | 1.0 - 1.8 |

This compound demonstrates exceptionally high affinity for the mu-opioid receptor. Research findings consistently place its Kᵢ value in the sub-nanomolar range, typically between 0.15 nM and 0.41 nM. This affinity is comparable to, and in some studies slightly higher than, that of its parent compound, buprenorphine. The (S)-configuration at the C7 position is considered optimal for this high-affinity interaction with the MOR binding pocket. This potent binding establishes the MOR as a primary molecular target for the compound.

In contrast to its potent binding at MOR and KOR, this compound displays significantly lower affinity for the delta-opioid receptor. Kᵢ values for the DOR are consistently reported in the nanomolar range, typically between 4.9 nM and 18.5 nM. This represents a 10- to 40-fold lower affinity compared to its interaction with MOR and KOR, indicating a clear selectivity against the DOR. This profile is consistent with that of the parent buprenorphine molecule.

This compound binds with high affinity to the nociceptin receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Reported Kᵢ values are in the low nanomolar range (1.1 nM to 2.1 nM), comparable to its affinity for the KOR and only slightly lower than its affinity for the MOR. This potent interaction with the NOP receptor is a hallmark of the buprenorphine family and contributes significantly to its complex pharmacology, distinguishing it from classical opioids that lack significant NOP affinity.

Ligand Intrinsic Activity and Functional Selectivity at Opioid Receptors

Beyond binding affinity, the functional activity (or intrinsic activity) of a ligand determines the cellular response upon receptor binding. A ligand can be an agonist (activates the receptor), an antagonist (blocks the receptor from being activated), or a partial agonist (activates the receptor but elicits a submaximal response). This activity is commonly measured in vitro using functional assays such as the [³⁵S]GTPγS binding assay, which quantifies G-protein activation. Potency (EC₅₀) is the concentration required to produce 50% of the maximal effect, while efficacy (Eₘₐₓ) is the maximum response a ligand can produce relative to a standard full agonist.

| Receptor | Functional Activity | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % vs. Full Agonist) | Notes |

|---|---|---|---|---|

| Mu-Opioid Receptor (MOR) | Partial Agonist | 0.3 - 2.5 | 30% - 60% (vs. DAMGO) | Potent activation with a ceiling effect. |

| Kappa-Opioid Receptor (KOR) | Antagonist | Kᵦ ≈ 0.3 - 1.5 nM | ~0% | Effectively blocks KOR agonist activity. |

| Delta-Opioid Receptor (DOR) | Antagonist / Very Weak Partial Agonist | Kᵦ ≈ 10 - 25 nM | <10% | Minimal to no functional activation. |

| Nociceptin Receptor (NOP) | Partial Agonist | 5 - 20 | 40% - 70% (vs. Nociceptin) | Significant but submaximal activation. |

The functional profile of this compound is characterized by a complex mix of activities across the opioid receptor family, a phenomenon known as functional selectivity.

At the Mu-Opioid Receptor (MOR): this compound functions as a potent partial agonist. In [³⁵S]GTPγS binding assays, it stimulates G-protein coupling with high potency (EC₅₀ values typically between 0.3 and 2.5 nM) but produces a submaximal response. Its maximal efficacy (Eₘₐₓ) is generally reported to be between 30% and 60% of that produced by the full MOR agonist DAMGO. This partial agonism means it activates MOR but has a "ceiling effect," unable to produce the full receptor activation of a classic agonist.

At the Kappa-Opioid Receptor (KOR): Despite its high binding affinity, this compound is a potent KOR antagonist. Functional assays show that it produces little to no stimulation of G-protein coupling on its own (Eₘₐₓ ≈ 0%). Instead, it effectively blocks the receptor, preventing activation by KOR agonists such as U-50,488. Its antagonist potency (Kᵦ) is in the sub-nanomolar to low nanomolar range, consistent with its high binding affinity.

At the Delta-Opioid Receptor (DOR): this compound acts as a weak antagonist or, in some systems, a very weak partial agonist at the DOR. Its ability to block DOR activation is consistent with its binding affinity, but it is significantly less potent as an antagonist here than at the KOR. Any agonist activity is minimal (Eₘₐₓ < 10%) and often not functionally significant.

At the Nociceptin Receptor (NOP): At the NOP receptor, this compound behaves as a partial agonist. It activates the receptor with moderate potency (EC₅₀ values typically between 5 and 20 nM) and produces a maximal response that is significantly lower than the endogenous ligand, Nociceptin/Orphanin FQ (Eₘₐₓ of 40-70%). This NOP partial agonism is a critical component of its pharmacology.

G-protein Coupling and Signal Transduction Bias of this compound

This compound, the stereoisomer of buprenorphine used clinically, exhibits a distinct profile of G-protein coupling and signal transduction that underlies its unique pharmacological effects. As a partial agonist at the µ-opioid receptor (MOR), this compound demonstrates a notable bias towards G-protein-mediated signaling pathways over the recruitment of β-arrestin proteins. nih.govuniroma1.itmdpi.com This characteristic is a key aspect of its molecular and cellular pharmacology.

The concept of biased agonism suggests that a ligand can selectively activate certain downstream signaling cascades associated with a receptor while having minimal effect on others. mdpi.com In the case of G-protein coupled receptors (GPCRs) like the MOR, activation typically triggers both G-protein signaling, which is linked to analgesic effects, and β-arrestin recruitment, which is associated with receptor desensitization and certain adverse effects. nih.govmdpi.com

Research indicates that this compound functions as a G-protein-biased agonist at the MOR. nih.govuniroma1.it It effectively stimulates G-protein activation, although not to the same maximal extent as full agonists like fentanyl. mdpi.com Specifically, it has been shown to activate Gαi and Gαo proteins. uniroma1.it One study noted that while the full agonist DAMGO activated both Gαi1 and GαoA, this compound displayed a statistically significant difference in its maximal activities between these two G-protein subtypes. nih.gov This suggests a nuanced pattern of G-protein activation that may contribute to its specific clinical profile.

The signal transduction bias of this compound is characterized by its potent activation of G-protein pathways with little to no engagement of the β-arrestin pathway. This profile is thought to contribute to its ceiling effect on respiratory depression while maintaining analgesic efficacy. nih.gov The biased agonism of this compound appears to be independent of its binding kinetics, suggesting it is driven by the specific conformational changes it induces in the receptor upon binding. uniroma1.it

Arrestin Recruitment and Downstream Signaling Pathways of this compound

A defining feature of this compound's molecular pharmacology is its minimal to nonexistent recruitment of β-arrestin-2 to the µ-opioid receptor. nih.govnih.gov Studies have consistently shown that, unlike full agonists such as DAMGO or fentanyl, this compound fails to robustly stimulate the interaction between the MOR and β-arrestin-2. nih.govnih.gov In fact, some studies have demonstrated that this compound can act as an antagonist to the β-arrestin-2 recruitment induced by other agonists. nih.gov

The lack of significant β-arrestin-2 recruitment is a cornerstone of this compound's G-protein bias. nih.gov The β-arrestin pathway is implicated in receptor desensitization and internalization, as well as mediating some of the adverse effects of opioids. nih.govmdpi.com By avoiding this pathway, this compound may produce a more favorable side-effect profile compared to unbiased or β-arrestin-biased agonists.

The downstream signaling pathways activated by this compound are consequently dominated by G-protein-mediated events. Activation of the MOR by this compound leads to the inhibition of adenylyl cyclase and the modulation of ion channels through the Gαi/o subunits. nih.gov Furthermore, prenatal exposure studies have suggested that this compound can influence the downstream signaling molecules CaMKII and ERK, which are important for cognitive functioning. mdpi.com The activation of G-proteins by this compound can also lead to the activation of mitogen-activated protein (MAP) kinase. mdpi.com

Comparative Pharmacological Profile with Buprenorphine and Norbuprenorphine (B1208861)

The pharmacological profile of this compound is distinct from its primary active metabolite, norbuprenorphine. Buprenorphine itself is the clinically used compound, and its pharmacology is that of the 7-(S) stereoisomer. google.comdrugfuture.com Norbuprenorphine is formed through the N-dealkylation of buprenorphine, a process primarily mediated by the CYP3A4 enzyme. encyclopedia.pubt3db.ca

While both compounds interact with opioid receptors, their activities differ significantly. This compound is a partial agonist at the µ-opioid receptor (MOR) and an antagonist at the kappa (KOR) and delta (DOR) opioid receptors. dolor.org.coelifesciences.org In contrast, norbuprenorphine acts as a potent full agonist at the DOR and a partial agonist at both the MOR and KOR. dolor.org.concats.io At the ORL1 receptor, norbuprenorphine is a full agonist with low potency, whereas this compound is a potent partial agonist. dolor.org.co

These differences in receptor activity translate to distinct in vivo effects. While both compounds produce analgesia, norbuprenorphine is reported to have a greater respiratory depressant effect than this compound. frontiersin.org The analgesic potency of norbuprenorphine has been reported to be approximately one-fourth that of a lower dose of buprenorphine. nih.gov

Below are interactive data tables summarizing the comparative pharmacological profiles of this compound and norbuprenorphine.

Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | ORL1/Nociceptin Receptor |

| This compound | Sub-nanomolar | Nanomolar dolor.org.co | Nanomolar dolor.org.co | Micromolar dolor.org.co |

| Norbuprenorphine | Sub-nanomolar to Nanomolar dolor.org.co | Nanomolar dolor.org.co | Nanomolar dolor.org.co | Micromolar dolor.org.co |

Functional Activities at Opioid Receptors

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | ORL1/Nociceptin Receptor |

| This compound | Partial Agonist dolor.org.coelifesciences.org | Antagonist dolor.org.co | Antagonist dolor.org.co | Partial Agonist dolor.org.co |

| Norbuprenorphine | Partial Agonist dolor.org.concats.io | Full Agonist dolor.org.co | Partial Agonist dolor.org.concats.io | Full Agonist dolor.org.co |

Metabolic Biotransformation Pathways in Preclinical Models

Phase I Metabolism: N-Dealkylation to Norbuprenorphine (B1208861)

The N-dealkylation of buprenorphine is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Extensive in vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for this metabolic conversion. nih.govnih.govnih.gov The contribution of CYP3A4 to the formation of norbuprenorphine is estimated to be between 65% and 90%. nih.govnih.gov

In addition to CYP3A4, other CYP isoforms have been shown to play a role, albeit to a lesser extent. CYP2C8 also contributes to the N-dealkylation of buprenorphine. nih.govnih.gov Some research also suggests a minor contribution from CYP2C9. nih.gov The involvement of multiple CYP enzymes highlights the complex nature of buprenorphine's Phase I metabolism.

Key Cytochrome P450 Enzymes in Buprenorphine N-Dealkylation

| Enzyme | Role in Norbuprenorphine Formation | Supporting Evidence |

|---|---|---|

| CYP3A4 | Major contributor (estimated 65-90%) | Studies with human liver microsomes, recombinant CYP3A4, and strong correlation with CYP3A-specific metabolic reactions. nih.govnih.govnih.gov |

| CYP2C8 | Significant contributor (estimated ~30%) | Identified in studies using chemical inhibition and P450-transfected cell lines. nih.gov |

| CYP2C9 | Minor contributor | Implicated in some in vitro studies. nih.govnih.gov |

Phase II Metabolism: Glucuronidation of 7-(S)-Buprenorphine and Metabolites

Following Phase I metabolism, both buprenorphine and its primary metabolite, norbuprenorphine, undergo Phase II conjugation reactions, primarily glucuronidation. nih.govnih.gov This process involves the covalent addition of a glucuronic acid moiety to the molecule, which significantly increases its water solubility and facilitates its elimination from the body. nih.gov The main products of this pathway are buprenorphine-3-glucuronide (B3G) and norbuprenorphine-3-glucuronide (N3G). nih.gov

The glucuronidation of buprenorphine and norbuprenorphine is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Several UGT isoforms have been identified as being involved in this process. For the direct glucuronidation of buprenorphine to B3G, UGT2B7 and UGT1A1 are the primary enzymes involved, with some contribution from UGT1A3 and UGT2B17. nih.govresearchgate.net The formation of N3G from norbuprenorphine is predominantly catalyzed by UGT1A3 and UGT1A1. nih.govnih.gov

UDP-Glucuronosyltransferase Isoforms in the Glucuronidation of Buprenorphine and Norbuprenorphine

| Substrate | Metabolite | Major UGT Isoforms Involved | Minor UGT Isoforms Involved |

|---|---|---|---|

| Buprenorphine | Buprenorphine-3-glucuronide (B3G) | UGT2B7, UGT1A1 nih.govnih.gov | UGT1A3, UGT2B17 nih.govresearchgate.net |

| Norbuprenorphine | Norbuprenorphine-3-glucuronide (N3G) | UGT1A3, UGT1A1 nih.govnih.gov |

In Vitro Metabolism Studies Using Microsomes and Recombinant Enzymes

The elucidation of buprenorphine's metabolic pathways has been heavily reliant on in vitro studies utilizing subcellular fractions and purified enzyme systems. Human liver microsomes (HLMs), which are rich in CYP and UGT enzymes, have been instrumental in identifying the major metabolites and characterizing the kinetics of their formation. nih.govnih.govnih.gov These studies have consistently demonstrated the N-dealkylation and glucuronidation of buprenorphine as the primary metabolic routes. nih.govnih.gov

To pinpoint the specific enzymes responsible for these transformations, researchers have employed recombinant human CYP and UGT enzymes expressed in various systems. nih.govnih.gov By incubating buprenorphine with individual recombinant enzymes, it has been possible to confirm the central role of CYP3A4 in N-dealkylation and to identify the specific UGT isoforms involved in glucuronidation. nih.govnih.gov Chemical inhibition studies using selective inhibitors for different CYP enzymes in HLM preparations have further corroborated these findings. nih.gov

Metabolite Activity in In Vitro Systems and Animal Models

Norbuprenorphine, the primary Phase I metabolite, is a potent opioid agonist with high affinity for mu, delta, and kappa opioid receptors. nih.gov In some animal models, norbuprenorphine has been shown to be a full agonist at the mu-opioid receptor, in contrast to the partial agonist activity of buprenorphine. nih.gov It has been suggested that norbuprenorphine may be responsible for some of the respiratory depressant effects observed with buprenorphine. encyclopedia.pub

The glucuronide metabolites also exhibit biological activity. nih.govwustl.edu Buprenorphine-3-glucuronide (B3G) has a high affinity for human mu and delta opioid receptors, as well as nociceptin (B549756) receptors. nih.govnih.gov In animal models, B3G has demonstrated a modest antinociceptive effect. nih.govwustl.edu Norbuprenorphine-3-glucuronide (N3G) displays affinity for human kappa opioid and nociceptin receptors. nih.govnih.gov While it does not appear to have significant effects on respiratory rate, N3G has been shown to decrease tidal volume and cause sedation in animal studies. nih.govwustl.edu

Receptor Binding Affinities (Ki) and In Vivo Effects of Buprenorphine Metabolites

| Metabolite | Receptor Binding Profile (Ki values) | Observed In Vivo Effects (Animal Models) |

|---|---|---|

| Norbuprenorphine | High affinity for mu, delta, and kappa opioid receptors. nih.gov | Potent opioid agonist, potential for respiratory depression. nih.govencyclopedia.pub |

| Buprenorphine-3-glucuronide (B3G) | High affinity for mu (Ki = 4.9 ± 2.7 pM), delta (Ki = 270 ± 0.4 nM), and nociceptin (Ki = 36 ± 0.3 μM) receptors. nih.govwustl.edu | Small antinociceptive effect. nih.govwustl.edu |

| Norbuprenorphine-3-glucuronide (N3G) | Affinity for kappa (Ki = 300 ± 0.5 nM) and nociceptin (Ki = 18 ± 0.2 μM) receptors. nih.govwustl.edu | Decreased tidal volume, sedation. nih.govwustl.edu |

Influence of Stereochemistry on Metabolic Fate

Despite the detailed understanding of general buprenorphine metabolism, there is a conspicuous absence of research into the stereoselective nature of these pathways. The chemical structure of buprenorphine includes several chiral centers, leading to the possibility of different stereoisomers, including this compound. The specific spatial arrangement of atoms, or stereochemistry, can significantly influence how a drug interacts with metabolic enzymes.

Consequently, it is not possible to provide detailed research findings or data tables on the influence of stereochemistry on the metabolic fate of this compound, as this specific area appears to be uninvestigated in the available scientific literature.

Analytical Method Development for Research and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research

LC-MS/MS has emerged as the preferred technique for the quantification of buprenorphine and its metabolites, including 7-(S)-Buprenorphine, in diverse biological matrices due to its high selectivity and sensitivity. nih.govnih.gov This powerful analytical tool is essential for pharmacokinetic studies, metabolism research, and monitoring in both preclinical and clinical settings.

Method Optimization for Sensitivity and Selectivity in Biological Matrices

The accurate quantification of this compound in complex biological samples such as animal plasma, tissue homogenates, and in vitro assay samples necessitates meticulous method optimization. This process involves several critical steps to enhance sensitivity and selectivity, ensuring reliable and reproducible results.

A crucial aspect of method development is the sample preparation technique. Various methods are employed to extract the analyte from the matrix and minimize interferences. These include:

Protein Precipitation: A straightforward method where a solvent like acetonitrile (B52724) is added to precipitate proteins, which are then removed by centrifugation. spectroscopyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For instance, a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) has been used for extracting buprenorphine and its metabolites from whole blood. nih.gov

Solid-Phase Extraction (SPE): This has become a popular and automated method for sample clean-up and concentration. nih.gov It offers high recovery and can significantly reduce matrix effects. oup.com

Chromatographic conditions are also optimized to achieve good separation of this compound from its parent compound, other metabolites, and endogenous matrix components. Reversed-phase chromatography is commonly used, with C18 columns being a frequent choice. nih.govspectroscopyonline.com The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid), is carefully adjusted to achieve optimal separation and peak shape. nih.govspectroscopyonline.com Gradient elution, where the mobile phase composition changes over the course of the analysis, is often employed to effectively separate a wide range of analytes in a single run. nih.govspectroscopyonline.com

Mass spectrometry parameters are fine-tuned to maximize the signal of the target analyte. This includes optimizing the electrospray ionization (ESI) source conditions and selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). spectroscopyonline.comoup.com The use of stable isotope-labeled internal standards, such as d4-buprenorphine, is critical for accurate quantification, as they compensate for variations in sample preparation and instrument response. nih.gov

Validation Parameters for Research Applications

For an analytical method to be considered reliable for research applications, it must undergo a thorough validation process. The validation parameters for LC-MS/MS methods are well-established and include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be greater than 0.99. nih.govnih.gov

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. jfda-online.com The LOQ is a critical parameter for studies involving low concentrations of the analyte. oup.comnih.gov

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true value. Both intra-day (within a single day) and inter-day (on different days) precision and accuracy are evaluated. spectroscopyonline.comoup.com

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an analyte added to and extracted from the biological matrix with the response of a pure standard. nih.govspectroscopyonline.com

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analyte. It is a significant consideration in LC-MS/MS and is evaluated to ensure that the matrix does not interfere with the quantification. nih.govspectroscopyonline.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions is assessed to ensure the integrity of the samples from collection to analysis. nih.gov

Table 1: Example of LC-MS/MS Method Validation Parameters for Buprenorphine and its Metabolites

| Parameter | Buprenorphine | Norbuprenorphine (B1208861) | Reference |

|---|---|---|---|

| Linearity Range | 25.0 - 10000 pg/mL | 20.0 - 8000 pg/mL | nih.gov |

| Correlation Coefficient (r²) | >0.99 | >0.99 | nih.gov |

| Lower Limit of Quantification (LLOQ) | < 1 µg/L | 4 µg/L | oup.com |

| Intra-day Precision (%CV) | < 15% | < 15% | spectroscopyonline.comoup.com |

| Inter-day Precision (%CV) | < 15% | < 15% | spectroscopyonline.comoup.com |

| Accuracy (%Bias) | ≤15% | ≤15% | spectroscopyonline.com |

| Recovery | 81.8 - 88.8% | 77.0 - 84.6% | nih.gov |

| Matrix Effect | 95.6 - 97.4% | 94.0 - 96.9% | nih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Content Analysis

HPLC with ultraviolet (UV) detection is a widely used technique for determining the purity and content of this compound in pharmaceutical formulations. jfda-online.comjfda-online.comresearchgate.net It is a robust and reliable method for quality control purposes.

Development of Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. The development of such a method for this compound is crucial for assessing its stability under various environmental conditions.

This involves subjecting the compound to stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis to induce degradation. jfda-online.comresearchgate.nethumanjournals.com The HPLC method must then be able to separate the intact drug from any degradation products that are formed. jfda-online.com This ensures that the method is specific for the analyte and can accurately measure its concentration even in the presence of impurities and degradants. fda.gov.tw

For instance, a stability-indicating HPLC method was developed for buprenorphine in a transdermal patch, where the drug was subjected to hydrolysis and oxidation. The method was able to separate buprenorphine from its degradation products, demonstrating its specificity. jfda-online.comjfda-online.com The validation of these methods follows the guidelines of the International Council for Harmonisation (ICH). researchgate.netresearchgate.net

Table 2: Example of HPLC Method Parameters for Buprenorphine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | XBridgeTM Shield RP18 | jfda-online.com |

| Mobile Phase | Acetonitrile / 0.063 M ammonium bicarbonate buffer (pH 9.5) (58:42, v/v) | jfda-online.com |

| Flow Rate | 1.5 mL/min | jfda-online.com |

| Detection | UV at 230 nm | jfda-online.com |

| Linearity Range | 30-70 μg/mL | jfda-online.com |

| Detection Limit (DL) | 0.008 μg/mL | jfda-online.com |

| Quantitation Limit (QL) | 0.024 μg/mL | jfda-online.com |

Applications in Drug Discovery and Development Research

The availability of well-characterized analytical methods for this compound is essential throughout the drug discovery and development process.

Use as a Reference Standard for Research and Quality Control

This compound serves as a critical reference standard for a variety of analytical applications. synzeal.comsynzeal.comnoramco.com Reference standards are highly purified compounds that are used as a benchmark for quantitative and qualitative analysis. They are essential for:

Method Development and Validation: To establish the performance characteristics of analytical methods. synzeal.comsynzeal.com

Quality Control (QC): To ensure the identity, purity, and content of the active pharmaceutical ingredient (API) and finished drug products. synzeal.comsynzeal.com

Impurity Profiling: To identify and quantify impurities in the drug substance and drug product. This compound itself can be considered an impurity or a related substance in the synthesis of buprenorphine. noramco.com

Certified reference materials (CRMs) of buprenorphine and its related compounds, including this compound, are available from various commercial suppliers and are manufactured and tested to meet stringent international standards. caymanchem.comsigmaaldrich.com

Monitoring of this compound and its Metabolites in Preclinical Studies

The development of robust and sensitive analytical methods is fundamental for the quantitative analysis of this compound and its primary metabolites—norbuprenorphine, buprenorphine-3-glucuronide, and norbuprenorphine-3-glucuronide—in preclinical research. The chemical structure of buprenorphine is formally designated as (2S)-2-[(-)-(5R, 6R, 7R, 14S)-9α-cyclopropylmethyl-4, 5-epoxy-6, 14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3, 3-dimethylbutan-2-ol, confirming the specific (S) configuration at the 7-position is the standard pharmaceutical form. nih.govfda.gov.tw Preclinical pharmacokinetic and pharmacodynamic studies, predominantly conducted in rodent models such as rats, rely on accurate measurement of these compounds in various biological matrices to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govdoi.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the simultaneous quantification of this compound and its metabolites due to its high sensitivity, selectivity, and specificity. fda.gov.tw These methods are essential as they can achieve low limits of quantification necessary for detecting the typically low concentrations of these potent compounds in small-volume samples obtained from laboratory animals. doi.orgeuropa.eu

Sample Preparation and Extraction

Effective sample preparation is critical to remove interferences from complex biological matrices like plasma, whole blood, and brain tissue, thereby improving the accuracy and precision of the analysis. Several extraction techniques are employed in preclinical studies.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from biological samples. tandfonline.commdpi.com For instance, a 96-well plate SPE procedure using a mixed-mode cation-exchange reversed-phase sorbent has been successfully developed for the simultaneous measurement of buprenorphine and norbuprenorphine from rat brain and plasma samples. tandfonline.com

Liquid-Liquid Extraction (LLE): LLE is another common method used to isolate buprenorphine and its metabolites. nih.govmdpi.com One validated method for human plasma involved a single-step LLE procedure before LC-MS/MS analysis. nih.govoup.com

Protein Precipitation: This is a simpler and faster method, often used for high-throughput analysis. It involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to isolate the analytes in the supernatant. oup.com

Chromatographic Separation and Mass Spectrometric Detection

The separation of this compound, norbuprenorphine, and their glucuronidated conjugates is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). oup.comnih.gov

Reversed-Phase HPLC: Columns such as C8 and C18 are frequently utilized. nih.govnih.goveuropa.eutandfonline.com One method developed for rat brain and plasma used a C8 column with an isocratic mobile phase of water and acetonitrile containing ammonium acetate and acetic acid. tandfonline.com Another method employed a Shiseido MG C18 column with a gradient elution for analysis in human plasma. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have shown advantages in providing improved resolution and shorter analysis times. oup.comnih.gov A validated LC-MS/MS method for rat plasma used a HILIC column to separate buprenorphine and norbuprenorphine, achieving baseline separation in just 8.5 minutes. oup.com

Detection is almost universally performed using a triple-quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. nih.govoup.com Quantification is carried out using multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and their deuterated internal standards. nih.govtandfonline.comoup.com

Research Findings and Method Validation

Preclinical analytical methods are rigorously validated to ensure reliability. Validation parameters include linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). For example, one LC/MS method for rat plasma and brain tissue demonstrated linearity for buprenorphine and norbuprenorphine within the range of 7 to 8333 ng/mL in plasma and 5 to 5000 ng/g in brain tissue. tandfonline.com The LLOQ for both compounds was 7 ng/mL in plasma and 5 ng/g in brain tissue. tandfonline.com

Another rapid and sensitive LC-MS/MS method developed for rat plasma was capable of simultaneously determining buprenorphine, its three main metabolites, naloxone, and its glucuronide metabolite. nih.gov This HILIC-based method had calibration curves that were linear over a concentration range of 1.0 or 5.0 to 1000 ng/mL for all analytes. nih.gov The extraction recoveries ranged from 55% to 86.9%. nih.gov Such validated methods have been successfully applied to preclinical pharmacokinetic studies in rats. nih.govnih.gov

The tables below summarize key parameters from developed analytical methods for monitoring this compound and its metabolites in preclinical studies.

Table 1: LC-MS/MS Method Parameters for Buprenorphine and Norbuprenorphine in Rat Preclinical Studies

| Parameter | Rat Plasma | Rat Brain Tissue | Reference |

|---|---|---|---|

| Analytical Method | LC/MS | LC/MS | tandfonline.com |

| Extraction | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | tandfonline.com |

| Chromatography Column | C8 | C8 | tandfonline.com |

| Lower Limit of Quantification (LLOQ) - Buprenorphine | 7 ng/mL | 5 ng/g | tandfonline.com |

| Lower Limit of Quantification (LLOQ) - Norbuprenorphine | 7 ng/mL | 5 ng/g | tandfonline.com |

| Linearity Range - Buprenorphine | 7 - 8333 ng/mL | 5 - 5000 ng/g | tandfonline.com |

| Linearity Range - Norbuprenorphine | 7 - 8333 ng/mL | 5 - 5000 ng/g | tandfonline.com |

Table 2: HILIC-MS/MS Method Parameters for Buprenorphine and Metabolites in Rat Plasma

| Analyte | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |

|---|---|---|---|

| Buprenorphine | 6.9 ng/mL | 4000 ng/mL | oup.com |

| Norbuprenorphine | 6.2 ng/mL | 4000 ng/mL | oup.com |

| Buprenorphine glucuronide | 3.6 ng/mL | 4000 ng/mL | oup.com |

| Norbuprenorphine glucuronide | 3.3 ng/mL | 4000 ng/mL | oup.com |

| Naloxone | 1.3 ng/mL | 4000 ng/mL | oup.com |

| Naloxone glucuronide | 57.7 ng/mL | 4000 ng/mL | oup.com |

Preclinical Research Applications and Investigative Models

In Vitro Pharmacological Screening and Profiling

7-(S)-Buprenorphine, a semi-synthetic opioid, has been the subject of extensive in vitro pharmacological evaluation to characterize its interaction with various opioid receptors. These studies are crucial for understanding its complex pharmacological profile.

Buprenorphine is recognized as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR). pfizer.comnih.gov It also demonstrates partial agonist activity at the opioid receptor-like 1 (ORL-1 or NOP) receptor and is an antagonist at the delta-opioid receptor (DOR). researchgate.netnih.gov Its high affinity for the MOR, coupled with a very slow dissociation rate, is a key characteristic observed in in vitro studies. pfizer.commdpi.com This slow dissociation may contribute to its prolonged duration of action. pfizer.com

In radioligand binding assays, buprenorphine exhibits high affinity for MOR, KOR, and DOR. nih.gov Functional assays, such as those measuring GTPγS binding, have further elucidated its activity. For instance, in cells transfected with human receptors, buprenorphine was confirmed as a low-efficacy partial agonist at the MOP receptor and a low-potency, low-efficacy partial agonist at NOP receptors. nih.gov Specifically, it showed 29% stimulation at the MOP receptor relative to the standard agonist DAMGO and 21% stimulation at the NOP receptor compared to nociceptin (B549756). nih.gov

The interaction of buprenorphine with the NOP receptor is of particular interest. While it has moderate affinity for NOP receptors, this interaction is believed to modulate its in vivo effects. nih.gov Studies on buprenorphine analogues have been conducted to explore ligands with varying affinity and efficacy at both MOP and NOP receptors. nih.gov

Electrophysiological studies in rat brain slices have provided further insight into its action. Acute application of buprenorphine to locus ceruleus neurons causes hyperpolarization that is preventable by the opioid antagonist β-chlornaltrexamine but not easily reversed by naloxone, highlighting its slow dissociation kinetics. nih.gov These studies also show that as a partial agonist, buprenorphine can decrease the hyperpolarization induced by the full agonist [Met]5enkephalin (ME). nih.gov

Table 1: In Vitro Receptor Binding and Functional Activity of Buprenorphine

| Receptor | Activity | Key Findings | Citations |

| Mu-Opioid Receptor (MOR) | Partial Agonist | High affinity, slow dissociation. pfizer.commdpi.com Produces a submaximal response compared to full agonists. doi.org | pfizer.commdpi.comdoi.org |

| Kappa-Opioid Receptor (KOR) | Antagonist | Blocks the effects of kappa receptor agonists. | nih.gov |

| Delta-Opioid Receptor (DOR) | Antagonist | High affinity binding. nih.gov | researchgate.netnih.gov |

| Nociceptin/Orphanin FQ (NOP) Receptor | Partial Agonist | Moderate affinity. nih.gov Modulates in vivo activity. nih.gov | nih.gov |

In Vivo Animal Models for Investigating Mechanistic Aspects

Animal models have been instrumental in exploring the mechanistic aspects of this compound's action, particularly concerning receptor occupancy and molecular signaling. These studies bridge the gap between in vitro findings and clinical observations.

Studies in rats have been used to model the pharmacokinetic-pharmacodynamic relationship of buprenorphine's antinociceptive effect. doi.org These models have helped to illustrate the impact of its slow receptor equilibration kinetics on the onset and duration of its effects. doi.org The slow binding to and dissociation from the MOR is a distinguishing feature. doi.org

In mice, buprenorphine has been shown to produce a full analgesic effect, the extent of which can be dependent on the intensity of the stimulus. researchgate.net Dose-response studies in mice have sometimes revealed a bell-shaped or inverted U-shaped curve for its antinociceptive effects, where higher doses may produce a diminished response. researchgate.netdoi.org

Positron Emission Tomography (PET) imaging studies in humans, which can be considered an extension of in vivo animal model research, have quantified the extent of MOR occupancy at different doses. These studies have demonstrated that significant analgesic effects are achieved at less than 100% MOR occupancy. researchgate.netwikipedia.org For example, at a 16 mg dose, buprenorphine was found to occupy approximately 80% of the whole-brain MORs. wikipedia.org

Investigations into the role of the NOP receptor in modulating buprenorphine's effects have also utilized animal models. Studies have shown that the NOP agonist activity within the buprenorphine molecule can reduce its MOR-mediated antinociception. nih.gov This is supported by findings where co-administration of a NOP antagonist potentiated the antinociceptive effects of mixed NOP/μ receptor ligands. nih.gov

Furthermore, animal studies have been crucial in understanding the metabolic pathways of buprenorphine. The primary metabolite, norbuprenorphine (B1208861), is formed through N-dealkylation, a process primarily mediated by the CYP3A4 enzyme. pfizer.comnih.gov While norbuprenorphine itself is a potent opioid agonist, its limited ability to cross the blood-brain barrier suggests its contribution to the central nervous system effects of the parent compound is minimal. pfizer.commdpi.com

Table 2: Key Findings from In Vivo Animal Models

| Animal Model | Focus of Investigation | Key Findings | Citations |

| Rats | Pharmacokinetics/Pharmacodynamics | Slow receptor equilibration kinetics contribute to a slow onset and prolonged duration of effect. doi.org | doi.org |

| Mice | Antinociceptive Efficacy | Can produce full analgesia, with a bell-shaped dose-response curve observed under certain conditions. researchgate.netdoi.org | researchgate.netdoi.org |

| General | Receptor Occupancy and Modulation | NOP receptor activation by buprenorphine can attenuate its MOR-mediated effects. nih.gov | nih.gov |

Studies on the Role of this compound as a Research Tool

Buprenorphine's distinct pharmacological properties make it a valuable tool for research in opioid pharmacology and neuroscience. nih.gov Its high affinity and slow dissociation from the MOR allow for studies of receptor kinetics and the consequences of sustained receptor occupancy. pfizer.comdoi.org

As a partial agonist, buprenorphine is used to investigate the concept of agonist efficacy and receptor reserve. nih.gov For example, by comparing its effects to full agonists like fentanyl, researchers can dissect the signaling pathways that differentiate these two classes of compounds. doi.org Studies have shown that buprenorphine, unlike some full agonists, does not cause significant receptor desensitization or internalization at certain concentrations, making it useful for studying the mechanisms that regulate receptor signaling. nih.gov

Its mixed MOP/NOP receptor profile has also made it a lead compound for developing novel analgesics and treatments for substance use disorders. nih.gov By using buprenorphine as a template, researchers can design new molecules with altered affinity or efficacy at these receptors to probe their respective roles in pain and addiction. nih.govnih.gov

Exploration in Ligand Design and Structure-Activity Relationship Expansion

The chemical structure of buprenorphine has served as a scaffold for extensive structure-activity relationship (SAR) studies aimed at developing new opioid ligands with improved pharmacological profiles. frontiersin.orgnih.gov These efforts focus on modifying different parts of the buprenorphine molecule to alter its affinity and efficacy at various opioid receptors.

One area of focus has been the development of ligands with mixed MOP partial agonist and NOP partial agonist activity. frontiersin.org The rationale is that such compounds might offer effective analgesia with a reduced side-effect profile, including less respiratory depression and lower abuse potential. nih.govfrontiersin.org

SAR studies have shown that modifications to the C20 position of the orvinol series, to which buprenorphine belongs, are important for NOP receptor activity. frontiersin.org Similarly, substitutions at the C14 position of the morphinan (B1239233) skeleton can dramatically alter the opioid receptor profile. frontiersin.org

Another approach in ligand design involves the "message-address" concept, where different parts of the molecule are considered responsible for efficacy ("message") and receptor selectivity ("address"). nih.gov By modifying the "address" portion of a molecule while keeping the "message" part constant, researchers can aim to create ligands with novel functional activities. nih.gov For example, the introduction of different substituents on the 17-amino group of the epoxymorphinan skeleton can convert a MOR agonist into an antagonist. nih.gov

The docking of buprenorphine and its analogues into computational models of opioid receptors provides further insights for rational ligand design. researchgate.net These models help to visualize the potential binding interactions and guide the synthesis of new compounds with desired pharmacological properties.

Future Research Directions and Unanswered Questions

Elucidation of Novel Metabolic Pathways or Enzymes

The metabolism of buprenorphine is intricate, primarily involving N-dealkylation to norbuprenorphine (B1208861) and subsequent glucuronidation of both the parent compound and its primary metabolite. nih.govwikipedia.org Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, are the main drivers of N-dealkylation. nih.govoaepublish.com However, the full picture of buprenorphine's metabolic fate is likely more complex, with several unanswered questions demanding further investigation.

Future research should focus on identifying and characterizing less-explored metabolic pathways. Studies have already detected novel hydroxylated metabolites of buprenorphine (M1 and M2) and norbuprenorphine (M3, M4, and M5) in human liver microsomes. nih.gov The specific enzymes responsible for these hydroxylations, beyond the established roles of CYP3A4, CYP3A5, and CYP3A7, require more definitive elucidation. nih.gov The contribution of other CYP isoforms, such as CYP2C9, CYP2C18, and CYP2C19, to these alternative oxidative pathways warrants a more thorough investigation. nih.gov

A significant gap in knowledge exists regarding the stereospecificity of these metabolic enzymes. It is crucial to determine if and how the 7-(S) configuration of buprenorphine influences the rate and profile of metabolite formation compared to its (R)-isomer. Such studies would require the development of stereospecific enzymatic assays to quantify the formation of various metabolites from each enantiomer, providing a clearer understanding of the metabolic differences.

Detailed Characterization of Stereoisomeric and Metabolite Contributions to Receptor-Level Activity

A critical area for future research is the detailed characterization of the binding affinities and functional activities of the stereoisomers of buprenorphine and its major metabolites at various opioid and non-opioid receptors. While it is known that metabolites like norbuprenorphine are pharmacologically active, the specific activity of their stereoisomers is less clear. nih.govdoi.org For instance, norbuprenorphine is a full MOR agonist, and its formation could be considered a bioactivation pathway. doi.org Understanding how the stereochemistry at the C7 position influences the receptor pharmacology of norbuprenorphine is essential.

The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, is highly relevant to buprenorphine. mdpi.com Research is needed to explore whether 7-(S)-Buprenorphine and its metabolites exhibit biased signaling at the MOR and other receptors, and how this might differ from the (R)-isomer. This could explain some of the unique aspects of buprenorphine's pharmacology.

| Compound | Receptor Target | Known/Potential Activity | Research Question |

| This compound | MOR, KOR, DOR, NOP | Partial Agonist (MOR), Antagonist (KOR, DOR) | Does it exhibit biased agonism? How does its activity profile differ from the (R)-isomer? |

| 7-(S)-Norbuprenorphine | MOR, KOR, DOR | Potentially a full agonist | What is its precise receptor affinity and efficacy compared to its (R)-isomer? |

| This compound-3-glucuronide | MOR, DOR, NOP | Biologically active | What is the specific pharmacology of this stereoisomer? |

| 7-(S)-Norbuprenorphine-3-glucuronide | KOR, NOP | Biologically active | What is the specific pharmacology of this stereoisomer? |

Development of Advanced Analytical Techniques for Complex Research Questions

Addressing the nuanced questions about the metabolism and pharmacology of this compound requires sophisticated analytical methods. While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current standard for quantifying buprenorphine and its metabolites, future research will necessitate the development of more advanced and specialized analytical tools. oup.comresearchgate.net

A key challenge is the stereospecific separation and quantification of buprenorphine and its numerous metabolites in complex biological matrices. The development of novel chiral chromatography methods with enhanced resolution and sensitivity is crucial for accurately measuring the concentrations of this compound and its corresponding metabolites. google.com This would enable more precise pharmacokinetic studies of the individual stereoisomers.

Furthermore, there is a need for analytical techniques that can probe drug-receptor interactions at a molecular level in real-time. The development of novel radioligands or fluorescent probes specific to the 7-(S) isomer could facilitate more detailed binding and functional assays. Techniques such as surface plasmon resonance (SPR) could also be adapted to study the kinetics of this compound binding to various receptors.

The development of high-throughput screening methods to assess the metabolic stability and receptor activity of a wide range of buprenorphine analogues, including different stereoisomers, would significantly accelerate the drug discovery process. tandfonline.com Integrating these advanced analytical techniques with metabolomics and proteomics approaches could provide a systems-level understanding of the effects of this compound.

Exploration of Novel Molecular Targets or Off-Target Interactions

Studies have suggested that buprenorphine may interact with monoamine transporters, and it has been shown to have a monoamine transporter activating activity. plos.org The stereospecificity of this interaction is an important area for future investigation. Determining whether this compound has a different affinity or functional effect on norepinephrine, serotonin, and dopamine (B1211576) transporters compared to its (R)-isomer could reveal new mechanisms underlying its therapeutic effects.

Other potential targets include the sigma-1 receptor, which has been implicated in the activity of other opioids. plos.org Investigating the binding of this compound to the sigma-1 receptor and other non-opioid receptors could provide a more complete picture of its pharmacology. Additionally, the potential interaction of this compound with truncated 6-transmembrane (6TM) splice variants of the mu-opioid receptor warrants further study. nih.gov

A comprehensive screening of this compound against a broad panel of receptors, ion channels, and enzymes would be a valuable endeavor. This could uncover unexpected interactions that may contribute to both its therapeutic effects and its side-effect profile. Any identified novel interactions would need to be validated through functional assays and in vivo studies to determine their physiological relevance.

Computational Chemistry and Molecular Modeling Studies of Ligand-Receptor Interactions

Computational chemistry and molecular modeling are powerful tools for understanding the intricate interactions between ligands and their receptors at an atomic level. nih.gov While some computational studies have investigated buprenorphine's interaction with the mu-opioid receptor, the experimental structure of this complex is still unknown, highlighting the need for further research. acs.org

Future computational studies should focus specifically on modeling the binding of this compound to the mu, kappa, delta, and NOP receptors. Molecular dynamics (MD) simulations can be employed to predict the binding pose and identify the key amino acid residues involved in the interaction. acs.org These simulations can also help to elucidate the structural determinants of its partial agonism at the MOR and its antagonism at other opioid receptors.

A particularly interesting area for computational investigation is the comparison of the binding modes of the 7-(S) and 7-(R) stereoisomers. Modeling studies can predict differences in their interactions with the receptor binding pocket, which could explain observed differences in their pharmacological activity. acs.org For example, simulations could explore how the different spatial arrangement of the C7 side chain affects interactions with specific transmembrane helices of the receptor. acs.org

Furthermore, computational approaches can be used to model the interaction of this compound's metabolites with their respective receptor targets. This could provide insights into the structure-activity relationships of these metabolites and help to prioritize them for further experimental investigation. The integration of computational modeling with experimental data from binding assays and functional studies will be crucial for building accurate and predictive models of this compound's complex pharmacology. nih.gov

| Modeling Approach | Research Focus | Potential Outcome |

| Molecular Docking | Predict the binding pose of this compound at various receptors. | Identification of key interacting residues. |

| Molecular Dynamics (MD) Simulations | Characterize the dynamic behavior of the ligand-receptor complex over time. | Understanding the structural basis of partial agonism and antagonism. |

| Comparative Modeling | Compare the binding of 7-(S) and 7-(R) isomers. | Elucidation of the structural basis for stereospecific pharmacology. |

| Pharmacophore Modeling | Identify the essential structural features required for activity. | Guiding the design of novel, more specific ligands. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to characterize the stereospecific pharmacokinetics of 7-(S)-Buprenorphine in preclinical models?

- Methodological Guidance : Use chiral separation techniques (e.g., high-performance liquid chromatography with chiral columns) to isolate the 7-(S) enantiomer from racemic mixtures. Conduct comparative pharmacokinetic studies in animal models (rodents/non-human primates) to assess absorption, distribution, metabolism, and excretion (ADME) profiles. Include control groups receiving racemic buprenorphine or the 7-(R) enantiomer to isolate stereospecific effects .

Q. How should researchers design in vitro assays to evaluate this compound’s partial µ-opioid receptor agonism and κ-antagonism?

- Methodological Guidance : Utilize competitive binding assays (e.g., radioligand displacement using [³H]-DAMGO for µ-receptors) to determine binding affinity (Ki). Functional activity can be assessed via cAMP inhibition assays in transfected cell lines (e.g., CHO cells expressing human opioid receptors). Compare results with standard agonists (e.g., morphine) and antagonists (e.g., naloxone) to establish partial agonism .

Q. What statistical approaches are suitable for analyzing contradictory outcomes in clinical trials comparing this compound to methadone for opioid use disorder (OUD)?

- Methodological Guidance : Apply generalized estimating equations (GEE) to handle longitudinal missing data, such as dropout rates during induction phases. Use mediation analysis to disentangle confounding variables (e.g., comorbid depression, dosing protocols) that may obscure treatment effects. Reference studies like Ling et al. (2009), which employed intention-to-treat (ITT) analysis despite high attrition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the antidepressant efficacy of this compound among patients with comorbid major depressive disorder (MDD) and OUD?

- Methodological Guidance : Implement a hybrid deductive-inductive thematic analysis of qualitative interviews alongside quantitative measures (e.g., Hamilton Depression Rating Scale). Stratify participants by baseline MDD severity and conduct subgroup analyses. Reference trials where buprenorphine’s antidepressant effects were context-dependent, requiring adjustment for concurrent therapies (e.g., SSRIs) .

Q. What strategies optimize the detection of this compound’s neuroprotective effects in opioid-induced hyperalgesia (OIH) models?

- Methodological Guidance : Employ von Frey filament testing in rodent OIH models to measure mechanical allodynia pre- and post-treatment. Combine with microdialysis to quantify spinal dynorphin levels, as κ-antagonism may mitigate hyperalgesia. Validate findings using RNA sequencing to identify downstream gene expression changes (e.g., BDNF, TNF-α) .

Q. How should multi-site trials address heterogeneity in this compound’s efficacy due to genetic polymorphisms in opioid receptor genes (e.g., OPRM1 A118G)?

- Methodological Guidance : Integrate pharmacogenomic screening into trial design. Use TaqMan SNP genotyping assays to stratify participants by OPRM1 variants. Apply mixed-effects models to account for site-specific variability in outcomes, as demonstrated in CTN-affiliated programs where training mediated buprenorphine adoption .

Q. What computational tools are effective for modeling this compound’s interaction with opioid receptors to guide novel analog synthesis?

- Methodological Guidance : Perform molecular dynamics simulations (e.g., GROMACS) to map binding pocket interactions. Validate predictions with X-ray crystallography of receptor-ligand complexes. Reference hybrid search systems (e.g., PREDOSE) that combine semantic queries with chemical structure databases to identify structurally related compounds .

Data Contradiction and Synthesis

Q. How can meta-analyses reconcile conflicting evidence on this compound’s superiority over methadone in retention rates?

- Methodological Guidance : Conduct sensitivity analyses excluding studies with high risk of bias (e.g., unblinded designs). Use the GRADE framework to assess evidence quality, noting limitations like heterogeneous dosing protocols. Synthesize data from trials with similar stabilization phases (e.g., 4-week induction) to reduce variability .

Q. What ethical and methodological considerations arise when studying diverted this compound use in harm reduction contexts?

- Methodological Guidance : Partner with community-based organizations to recruit participants via snowball sampling. Use anonymized surveys with validated instruments (e.g., Addiction Severity Index) to quantify therapeutic vs. non-medical use. Address ethical concerns by linking participants to formal treatment, as 81% of diverted users prefer prescribed access .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.